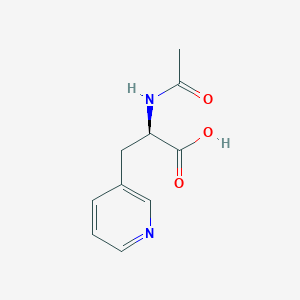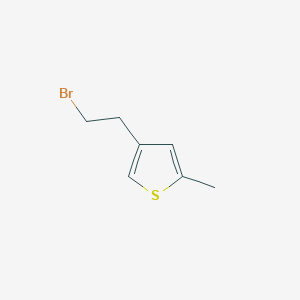
4-(2-Bromoethyl)-2-methylthiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromoethyl)-2-methylthiophene is an organic compound belonging to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by a thiophene ring substituted with a bromoethyl group at the 4-position and a methyl group at the 2-position. Thiophenes are known for their aromatic stability and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-2-methylthiophene typically involves the bromination of 2-methylthiophene followed by an alkylation reaction. One common method is as follows:
Bromination: 2-Methylthiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce a bromine atom at the 4-position.
Alkylation: The resulting 4-bromo-2-methylthiophene is then reacted with ethylene in the presence of a strong base like sodium hydride (NaH) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.
化学反应分析
Types of Reactions
4-(2-Bromoethyl)-2-methylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether are used.
Major Products
Substitution: Formation of azidoethyl or thioethyl derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 4-ethyl-2-methylthiophene.
科学研究应用
4-(2-Bromoethyl)-2-methylthiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of thiophene-based drugs.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism of action of 4-(2-Bromoethyl)-2-methylthiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA, thereby modulating their function.
相似化合物的比较
Similar Compounds
2-Bromoethylthiophene: Lacks the methyl group at the 2-position, which can affect its reactivity and biological activity.
4-Ethyl-2-methylthiophene: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Methylthiophene: Lacks both the bromoethyl and ethyl groups, making it a simpler and less functionalized compound.
Uniqueness
4-(2-Bromoethyl)-2-methylthiophene is unique due to the presence of both the bromoethyl and methyl groups, which confer specific reactivity and potential biological activity. The bromoethyl group allows for further functionalization through substitution reactions, while the methyl group can influence the compound’s electronic properties and stability.
属性
分子式 |
C7H9BrS |
|---|---|
分子量 |
205.12 g/mol |
IUPAC 名称 |
4-(2-bromoethyl)-2-methylthiophene |
InChI |
InChI=1S/C7H9BrS/c1-6-4-7(2-3-8)5-9-6/h4-5H,2-3H2,1H3 |
InChI 键 |
BYHROUOHKUTOBK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CS1)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


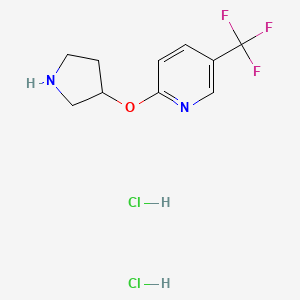
![3-[(2-Bromophenyl)methyl]aniline hydrochloride](/img/structure/B13471467.png)
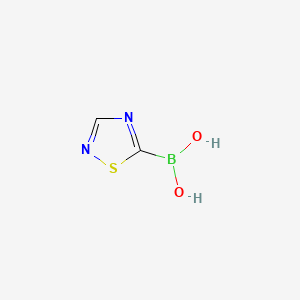

![3,4,5,6,6A,7-Hexahydro-7-hydroxy-7-(trifluoromethyl)pyrido-[4,3-C]-isoxazole](/img/structure/B13471482.png)

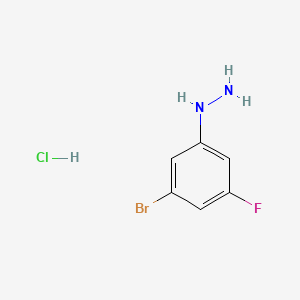
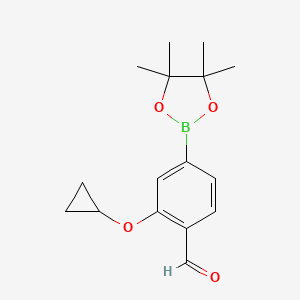
![N-{2-[(3-chloro-5-fluorophenyl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B13471508.png)
![(3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)boronic acid](/img/structure/B13471509.png)
![3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13471515.png)

![5-[(Dibenzylamino)methyl]piperidin-3-ol](/img/structure/B13471523.png)
